molecular formula C12H20N2O3 B12981180 tert-Butyl (5-oxo-6-azaspiro[3.4]octan-2-yl)carbamate

tert-Butyl (5-oxo-6-azaspiro[3.4]octan-2-yl)carbamate

Cat. No.: B12981180
M. Wt: 240.30 g/mol
InChI Key: CVWPSURXFIOSLB-UHFFFAOYSA-N
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Description

tert-Butyl (5-oxo-6-azaspiro[34]octan-2-yl)carbamate is a synthetic organic compound with the molecular formula C12H20N2O3 It is characterized by a spirocyclic structure, which includes a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-oxo-6-azaspiro[3.4]octan-2-yl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-oxo-6-azaspiro[3.4]octan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (5-oxo-6-azaspiro[3.4]octan-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (5-oxo-6-azaspiro[3.4]octan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the spirocyclic structure may facilitate binding to specific protein domains, influencing protein function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (6-azaspiro[3.4]octan-2-yl)carbamate hydrochloride: Similar spirocyclic structure but with a hydrochloride salt form.

    tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate: Contains a carboxylate group instead of a carbamate group.

    tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Different ring size and functional groups.

Uniqueness

tert-Butyl (5-oxo-6-azaspiro[3.4]octan-2-yl)carbamate is unique due to its specific spirocyclic structure and the presence of both oxo and carbamate functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl N-(5-oxo-6-azaspiro[3.4]octan-2-yl)carbamate

InChI

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-8-6-12(7-8)4-5-13-9(12)15/h8H,4-7H2,1-3H3,(H,13,15)(H,14,16)

InChI Key

CVWPSURXFIOSLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CCNC2=O

Origin of Product

United States

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